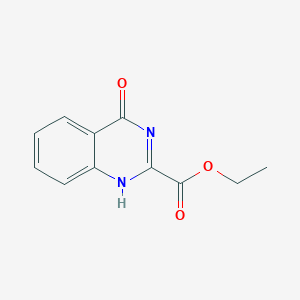

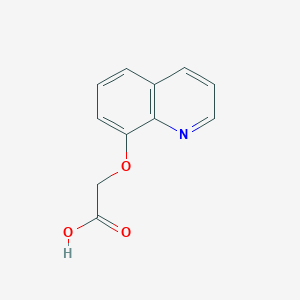

(Quinolin-8-yloxy)-acetic acid

Overview

Description

“(Quinolin-8-yloxy)-acetic acid” is a chemical compound with the molecular formula C11H9NO3 . It is also known as "(8-quinolyloxy)acetic acid" .

Synthesis Analysis

The synthesis of quinolin-8-yloxy derivatives has been reported in various studies . For instance, the (5-chloro-quinolin-8-yloxy) acetic acid was prepared and characterized using infrared, Raman, and multi-dimensional nuclear magnetic resonance spectroscopies . The density functional theory (DFT) was used to study its structure and vibrational properties .Molecular Structure Analysis

The molecular structure of “(Quinolin-8-yloxy)-acetic acid” has been analyzed in several studies . The InChI code for this compound is 1S/C11H9NO3/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) .Chemical Reactions Analysis

Quinoline and its derivatives have been the subject of numerous synthesis protocols reported in the literature . These include classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .Physical And Chemical Properties Analysis

“(Quinolin-8-yloxy)-acetic acid” is a solid compound . Its molecular weight is 203.19 . The compound’s InChI key is PNKYIZBUGAZUHQ-UHFFFAOYSA-N .Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of “(Quinolin-8-yloxy)-acetic acid”:

Metal Complex Synthesis

This compound has been used in the synthesis and characterization of new Schiff base ligands incorporating quinoline moiety for preparing metal complexes with transition metal ions like Cu 2+ and Zn 2+ .

Medicinal Chemistry

Antimicrobial Activity

Quinoline-containing pyrazoles derived from this compound have been screened for their antimicrobial activity .

Pharmaceutical and Biological Activities

The compound has been identified as a therapeutic agent with a range of activities including antimalarial, antitubercular, and antitumor properties .

Molecular Simulation

Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD use this compound for simulation visualizations .

Heterocyclic Compound Synthesis

It has been used to synthesize new quinoline derivatives functionalized with various fused or linked heterocycles .

Mechanism of Action

Target of Action

It’s structurally related compound, 8-quinolinamines, have shown potent in vitro antimalarial activity

Mode of Action

Quinoline derivatives are known to undergo various reactions, including intramolecular main group metal lewis acid-catalyzed formal hydroamination and hydroarylation . These reactions involve the formation of C–C and C–Z (Z = heteroatom) bonds .

Biochemical Pathways

For instance, they can undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation .

Pharmacokinetics

In silico pharmacokinetics predictions for related compounds have shown high gastrointestinal (gi) absorption and good bioavailability .

Result of Action

Related compounds, such as 8-quinolinamines, have shown potent in vitro antimalarial activity , suggesting that (Quinolin-8-yloxy)-acetic acid may have similar effects.

Action Environment

It’s worth noting that related compounds have shown significant anti-corrosion properties in acidic environments . This suggests that the action of (Quinolin-8-yloxy)-acetic acid may also be influenced by environmental conditions such as pH.

Safety and Hazards

Future Directions

Quinoline and its derivatives have been recognized for their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting the synthesis of the main scaffold and its functionalization for biological and pharmaceutical activities . This suggests that there is potential for future drug development involving “(Quinolin-8-yloxy)-acetic acid” and similar compounds .

properties

IUPAC Name |

2-quinolin-8-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKYIZBUGAZUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277771 | |

| Record name | (Quinolin-8-yloxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5326-89-6 | |

| Record name | 5326-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Quinolin-8-yloxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone](/img/structure/B188746.png)

![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)